molecular formula C12H17BrN2O B587397 N-Desethyl 3-Bromo Lidocaine CAS No. 1246818-42-7

N-Desethyl 3-Bromo Lidocaine

Cat. No. B587397
CAS RN: 1246818-42-7
M. Wt: 285.185
InChI Key: YDYGWAJFVCUMKJ-UHFFFAOYSA-N
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Description

“N-Desethyl 3-Bromo Lidocaine” is an intermediate in the preparation of hydroxylated Lidocaine metabolites . It has a molecular formula of C12H17BrN2O and a molecular weight of 285.18 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H17BrN2O . This indicates that the molecule is composed of 12 carbon atoms, 17 hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom.

Scientific Research Applications

1. Follicular Transport and Metabolism in Skin

A study using Desorption Electrospray Ionization (DESI) mass spectrometry imaging demonstrated the follicular transport of lidocaine, a related compound, into deeper skin layers and its metabolism to 3-OH-lidocaine in subcutaneous tissue. This suggests the utility of full-thickness skin models, including subcutaneous tissue, for studying skin metabolism of local anesthetics like N-Desethyl 3-Bromo Lidocaine (D’Alvise et al., 2014).

2. Alveolar Epithelial Fluid Clearance

Lidocaine was found to induce a reversible decrease in alveolar epithelial fluid clearance in rats, which is crucial for resolving alveolar edema. This effect was reversible with β2-adrenergic therapy, indicating potential implications for patient care with cardiac disease or during the perioperative period (Laffon et al., 2002).

3. DNA Demethylation in Breast Cancer Cells

Research on amide local anesthetics like lidocaine showed demethylating effects on DNA in breast cancer cells, which could reactivate tumor suppressor genes and inhibit tumor growth. This highlights a potential therapeutic relevance of compounds like this compound in the perioperative period for cancer treatment (Lirk et al., 2014).

4. Controlled Drug Release

A study explored the transformation of lidocaine hydrochloride into deep-eutectic solvents for incorporation into polymer-drug complexes via free-radical frontal polymerization. This resulted in controlled, sustained drug release, which could be advantageous for transdermal drug delivery systems, including those for local anesthetics like this compound (Sánchez-Leija et al., 2014).

5. Photocatalytic Degradation of Pharmaceuticals

The photocatalytic properties of tungsten trioxide nanoparticles were utilized for the degradation of lidocaine, a common pharmaceutical pollutant in aquatic environments. This research indicates the potential for remediation techniques using photocatalysis to address environmental contamination by local anesthetics and their derivatives (Fakhri & Behrouz, 2015).

properties

IUPAC Name

N-(3-bromo-2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-4-14-7-11(16)15-12-8(2)5-6-10(13)9(12)3/h5-6,14H,4,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYGWAJFVCUMKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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